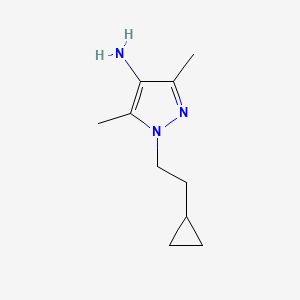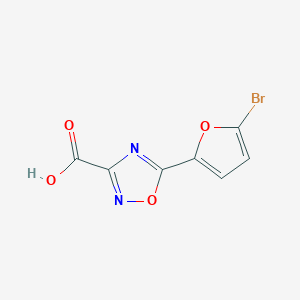
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features a brominated furan ring fused with an oxadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the reaction of 5-bromo-2-furoic acid with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of 5-bromo-2-furoic acid with hydrazine derivatives under acidic conditions . The reaction is usually carried out in solvents like ethanol or acetic acid at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form dihydrofuran derivatives.
Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions with dienes or alkynes to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, while reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Cycloaddition Reactions: These reactions often require catalysts such as palladium or copper salts and are performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Substitution Reactions: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include furanones and dihydrofuran derivatives.
Cycloaddition Reactions:
Wissenschaftliche Forschungsanwendungen
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The unique electronic properties of the oxadiazole ring make this compound useful in the design of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds, which can be used in various chemical transformations and synthetic pathways.
Wirkmechanismus
The mechanism of action of 5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular homeostasis.
Electronic Applications: In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and LEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-Nitrofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: Similar structure but with a nitro group instead of a bromine atom.
5-(5-Chlorofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid:
5-(5-Methylfuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: The presence of a methyl group alters the compound’s steric and electronic characteristics.
Uniqueness
5-(5-Bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic semiconductors and LEDs.
Eigenschaften
Molekularformel |
C7H3BrN2O4 |
|---|---|
Molekulargewicht |
259.01 g/mol |
IUPAC-Name |
5-(5-bromofuran-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C7H3BrN2O4/c8-4-2-1-3(13-4)6-9-5(7(11)12)10-14-6/h1-2H,(H,11,12) |
InChI-Schlüssel |
BDRADYVDIVQJNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C2=NC(=NO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


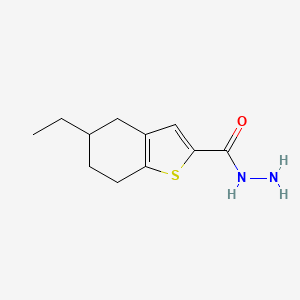
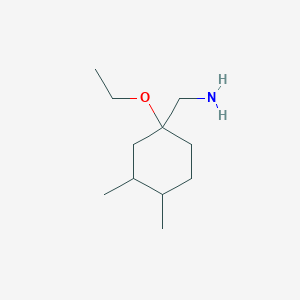
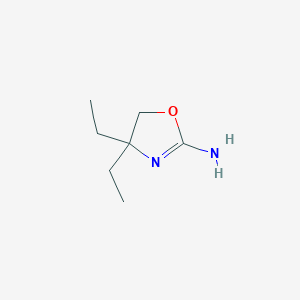
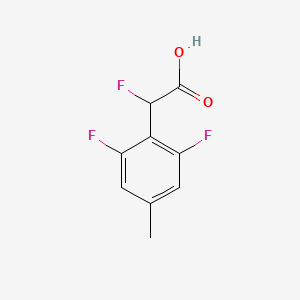
![5-[(4-Methylpiperidin-1-YL)methyl]furan-2-carbaldehyde](/img/structure/B13071887.png)
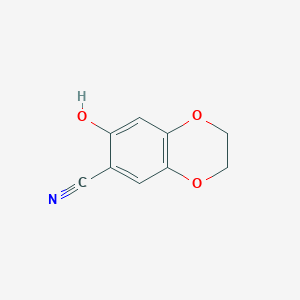
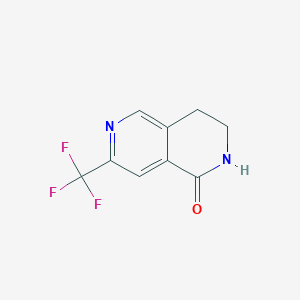
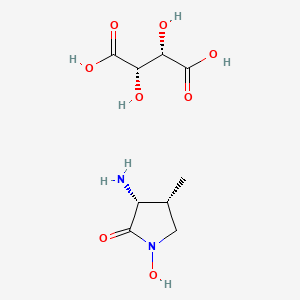
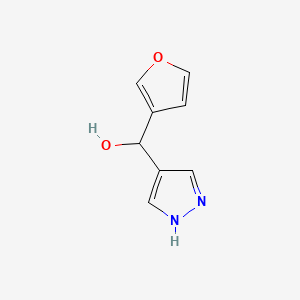
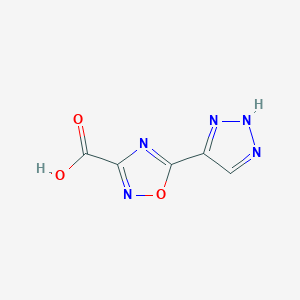
![1-[(2-Methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13071909.png)

![tert-Butyl 7-nicotinoyl-1,7-diazaspiro[3.5]nonane-1-carboxylate](/img/structure/B13071912.png)
